molecular formula C12H9ClN2O3S B14279358 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid CAS No. 138291-69-7

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid

Cat. No.: B14279358
CAS No.: 138291-69-7
M. Wt: 296.73 g/mol
InChI Key: ADZVPBSFWQMJPS-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a chlorinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-1,3-thiazole with a suitable benzoic acid derivative under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated thiazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorinated substituent may enhance the compound’s binding affinity to its target, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

138291-69-7

Molecular Formula

C12H9ClN2O3S

Molecular Weight

296.73 g/mol

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methylcarbamoyl]benzoic acid

InChI

InChI=1S/C12H9ClN2O3S/c13-12-15-6-7(19-12)5-14-10(16)8-3-1-2-4-9(8)11(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)

InChI Key

ADZVPBSFWQMJPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(S2)Cl)C(=O)O

Origin of Product

United States

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